molecular formula C11H12N2OS B13621834 3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol

3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol

Cat. No.: B13621834
M. Wt: 220.29 g/mol
InChI Key: HBTXRHLRXCMONO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol typically involves the reaction of benzothiazole derivatives with azetidin-3-ol under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, although not yet approved for clinical use.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzo[d]thiazol-2-ylmethyl)azetidin-3-ol is unique due to its specific combination of the benzothiazole and azetidin-3-ol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C11H12N2OS

Molecular Weight

220.29 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-ylmethyl)azetidin-3-ol

InChI

InChI=1S/C11H12N2OS/c14-11(6-12-7-11)5-10-13-8-3-1-2-4-9(8)15-10/h1-4,12,14H,5-7H2

InChI Key

HBTXRHLRXCMONO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(CC2=NC3=CC=CC=C3S2)O

Origin of Product

United States

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